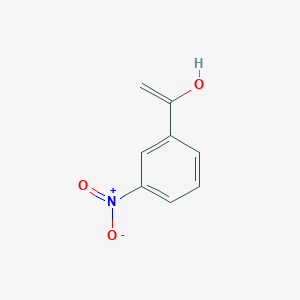

1-(3-Nitrophenyl)ethen-1-ol

Description

1-(3-Nitrophenyl)ethen-1-ol (C₈H₉NO₃, molecular weight 183.16 g/mol) is a nitroaromatic secondary alcohol characterized by a hydroxyl group (-OH) attached to a carbon adjacent to a nitro-substituted benzene ring. This compound exists in enantiomeric forms, with both (R)- and (S)-configurations reported . It is synthesized via asymmetric transfer hydrogenation of 1-(3-nitrophenyl)ethanone using a heterogenized Ru(II) catalyst, achieving 97% yield and 99% enantiomeric excess (ee) . The nitro group at the meta position enhances electron-withdrawing effects, influencing the compound’s reactivity and applications in pharmaceuticals and chiral synthesis .

Properties

CAS No. |

114915-56-9 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

1-(3-nitrophenyl)ethenol |

InChI |

InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,10H,1H2 |

InChI Key |

PAMULWAKIDFEAW-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |

Canonical SMILES |

C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |

Synonyms |

Benzenemethanol, alpha-methylene-3-nitro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3-Nitrophenyl)ethanone (3'-Nitroacetophenone)

- Molecular Formula: C₈H₇NO₃

- Molecular Weight : 165.16 g/mol

- Physical Properties : Melting point 80–81°C; soluble in alcohols, acetone, and toluene .

- Reactivity : As a ketone, it undergoes reduction to form 1-(3-nitrophenyl)ethen-1-ol. Its nitro group directs electrophilic substitution reactions to the para position.

- Applications : Used as an intermediate in organic synthesis. Toxicity studies indicate skin irritation in rabbits (MLD 500 mg/2H) .

- Comparison : The absence of a hydroxyl group reduces polarity compared to the alcohol derivative, affecting solubility in polar solvents. The ketone is less sterically hindered, favoring nucleophilic additions .

1-(3-Nitrophenyl)prop-2-yn-1-ol

- Molecular Formula: C₉H₇NO₃

- Molecular Weight : 177.16 g/mol

- Synthesis : Derived from 3-nitrobenzaldehyde via alkynylation, yielding a yellow oil (61% yield) .

- Reactivity : The propargyl alcohol structure enables participation in cycloaddition reactions (e.g., nitrosoarene-alkyne cycloadditions).

- Comparison : The alkyne moiety introduces sp-hybridized carbons, enhancing reactivity toward metal-catalyzed couplings. The hydroxyl group’s acidity is influenced by conjugation with the alkyne .

1-(3-Nitrophenyl)butane-1,3-dione

- Molecular Formula: C₁₀H₉NO₄

- Molecular Weight : 207.18 g/mol

- Applications : A diketone used in pesticide synthesis. The electron-deficient aromatic ring facilitates condensation reactions .

- Comparison : The dual ketone groups increase electrophilicity, making it a precursor for heterocyclic compounds. Unlike the alcohol, it lacks nucleophilic sites, limiting use in alkylation reactions .

1-(4-Methyl-3-nitrophenyl)ethan-1-ol

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Structure : Features a methyl group at the 4-position of the nitro-substituted benzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.